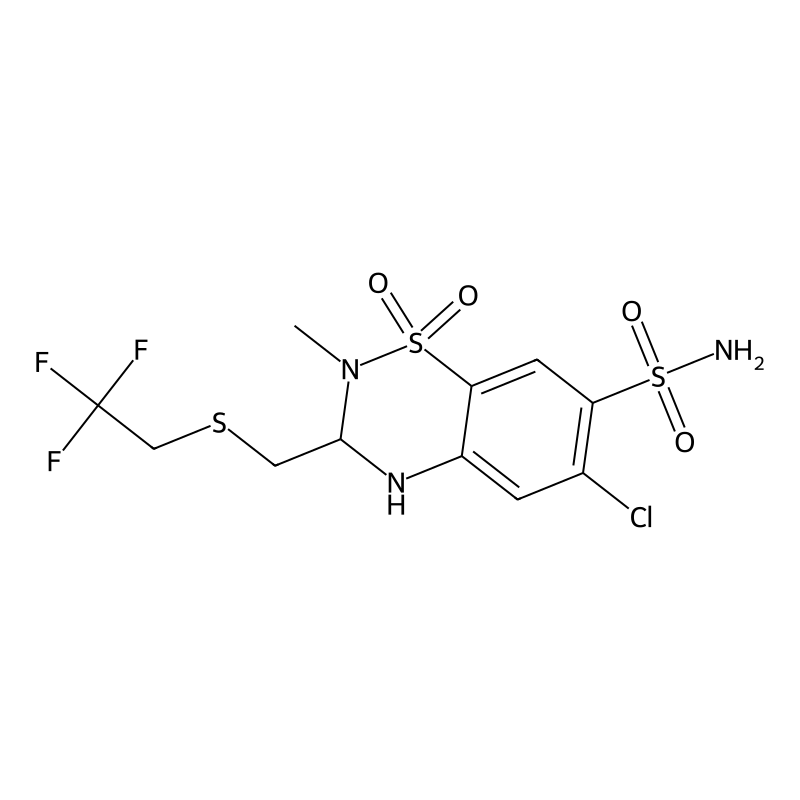

Polythiazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

PRACTICALLY INSOL IN WATER & CHLOROFORM; SOL IN METHANOL, ACETONE & DIMETHYLFORMAMIDE

SOL IN AQ SOLN MADE ALKALINE WITH CARBONATES OR HYDROXIDES OF ALKALI METALS

2.64e-01 g/L

Synonyms

Canonical SMILES

Polythiazide is a highly lipophilic, long-acting benzothiadiazine diuretic characterized by a distinct 3-(2,2,2-trifluoroethylthiomethyl) substitution. In industrial and research settings, it serves as a critical high-potency active pharmaceutical ingredient (API) and a specialized analytical reference standard. Unlike earlier, more hydrophilic thiazides, polythiazide's specific structural modifications grant it exceptional receptor binding affinity and a prolonged pharmacokinetic profile. For procurement specialists and formulation scientists, its primary value lies in its ultra-low dosage requirements, specific solubility profile, and suitability for once-daily combination therapies, making it a highly efficient material for advanced cardiovascular and renal drug development [1].

While hydrochlorothiazide (HCTZ) and chlorothiazide are standard, low-cost baseline diuretics, they are not viable substitutes for polythiazide in low-dose or extended-duration formulations. Chlorothiazide requires massive API loading (e.g., 500 mg per dose) due to its poor potency and rapid clearance, creating significant formulation bulk and limiting combination pill design. Even HCTZ possesses a relatively short elimination half-life (5–15 hours), often necessitating twice-daily dosing or complex controlled-release matrices to maintain 24-hour efficacy. Furthermore, polythiazide's specific fluorinated thioether moiety drastically alters its partition coefficient, meaning analytical methods, dissolution profiles, and degradation pathways (such as pH-dependent hydrolysis) developed for generic thiazides will fail if applied directly to polythiazide-based systems [1].

API Mass Efficiency and Pharmacological Potency

Polythiazide demonstrates extreme pharmacological potency, requiring a standard therapeutic dose of only 1 to 4 mg daily. In direct clinical and pharmacological comparisons, it is approximately 250 times more potent than chlorothiazide, which requires up to 500 mg per dose to achieve equivalent diuretic and antihypertensive responses[1].

| Evidence Dimension | Therapeutic dose requirement (Potency) |

| Target Compound Data | 1 to 4 mg/day |

| Comparator Or Baseline | Chlorothiazide (500 mg/day) |

| Quantified Difference | ~250-fold reduction in required API mass per dose |

| Conditions | Standard in vivo antihypertensive/diuretic efficacy models |

Enables the design of ultra-compact solid oral dosage forms and facilitates the integration of multiple APIs into a single combination tablet without exceeding size constraints.

Extended Elimination Half-Life for Simplified Delivery

The structural incorporation of lipophilic groups significantly prolongs the systemic retention of polythiazide. Pharmacokinetic studies reveal a mean plasma elimination half-life of 25.7 to 27 hours, translating to a continuous duration of action of 24 to 48 hours [1]. This contrasts sharply with standard baseline thiazides like hydrochlorothiazide, which clear much more rapidly.

| Evidence Dimension | Plasma elimination half-life |

| Target Compound Data | 25.7 to 27 hours |

| Comparator Or Baseline | Standard short-acting thiazides (< 15 hours) |

| Quantified Difference | Extension of half-life beyond 24 hours |

| Conditions | In vivo human pharmacokinetic plasma assays |

Allows formulators to achieve 24-hour sustained therapeutic coverage using simple immediate-release manufacturing processes, avoiding the cost of complex extended-release excipients.

Lipophilicity and Partition Coefficient (LogP)

The addition of the 2-methyl and 3-(2,2,2-trifluoroethylthiomethyl) groups fundamentally shifts the physicochemical profile of the benzothiadiazine core. Polythiazide exhibits a substantially higher lipid solubility with an estimated LogP of 1.9 to 2.6 [1]. This enhanced lipophilicity directly correlates with increased renal tubular reabsorption and greater gastrointestinal absorption efficiency compared to less substituted analogs.

| Evidence Dimension | Octanol-water partition coefficient (LogP) |

| Target Compound Data | LogP 1.9 to 2.6 |

| Comparator Or Baseline | Unsubstituted or early-generation hydrophilic thiazides (LogP < 1.0) |

| Quantified Difference | Significantly higher lipophilicity driving >80% plasma protein binding |

| Conditions | Standard octanol/water partitioning models at physiological pH |

Crucial for researchers modeling structure-activity relationships (SAR) of fluorinated sulfonamides and for formulators selecting appropriate lipid-based or co-solvent delivery systems.

Aqueous Insoluble Profile and Solvent Compatibility

Polythiazide is practically insoluble in water (solubility < 1 mg/mL at 20 °C) but demonstrates good solubility in organic solvents such as methanol, acetone, and dimethylformamide (DMF) . Furthermore, its rate of degradation via hydrolysis increases significantly in alkaline pH environments.

| Evidence Dimension | Aqueous solubility and solvent stability |

| Target Compound Data | < 1 mg/mL in water; soluble in methanol/acetone |

| Comparator Or Baseline | Highly water-soluble generic salts |

| Quantified Difference | Requires organic co-solvents or complexation for aqueous dissolution |

| Conditions | Standard laboratory solubility screening at 20 °C |

Dictates strict procurement requirements for compatible organic solvents during analytical testing and necessitates specialized formulation techniques (like solid dispersions) for liquid dosing.

Ultra-Low-Dose Combination Pill Formulation

Because polythiazide requires only 1 to 4 mg per dose, it is highly suitable for co-formulation with other bulky active pharmaceutical ingredients (such as reserpine or prazosin). It minimizes total tablet weight and avoids the tableting issues associated with high-dose comparators like chlorothiazide[1].

Fluorinated Sulfonamide Reference Standards

Due to its specific 2,2,2-trifluoroethylthiomethyl moiety and defined LogP of 1.9 to 2.6, polythiazide is highly valuable as an analytical reference standard in chromatographic assays and structure-activity relationship (SAR) modeling for novel lipophilic diuretics[2].

Development of Polymeric Solid Dispersions

Given its poor aqueous solubility (<1 mg/mL) and susceptibility to alkaline hydrolysis, polythiazide serves as an excellent model API for testing solubility-enhancing formulation technologies, such as polyvinylpyrrolidone (PVP) molecular complexes or amorphous solid dispersions [3].

References

Purity

Physical Description

Solid

Color/Form

CRYSTALS FROM ISOPROPANOL

XLogP3

Exact Mass

LogP

1.9 (LogP)

log Kow = 1.90

1.90

Appearance

Melting Point

214 °C

214.0 °C

202.5 °C

214°C

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

THIAZIDES ARE DIURETICS OF CHOICE IN MGMNT OF EDEMA DUE TO MILD-TO-MODERATE CONGESTIVE HEART FAILURE. EDEMA DUE TO CHRONIC HEPATIC OR RENAL DISEASE MAY ALSO RESPOND FAVORABLY. ...HYPERTENSIVE DISEASE... /BENZOTHIADIAZIDE DIURETICS/

ALTHOUGH THIAZIDE DIURETICS...REPORTED TO PRODUCE ELEVATION OF PLASMA RENIN ACTIVITY, CLINICAL SIGNIFICANCE OF THIS HAS NOT BEEN ESTABLISHED. ...HAVE BEEN EFFECTIVE DIURETICS IN SOME PT WITH NEPHROSIS, BUT THEIR OVERALL THERAPEUTIC USEFULNESS...UNPREDICTABLE. /THIAZIDE DIURETICS/

MOST OF THIAZIDES ARE GIVEN IN DIVIDED DAILY DOSES FOR TREATMENT OF HYPERTENSION & FOR DIURESIS. ...POLYTHIAZIDE COULD BE GIVEN LESS FREQUENTLY, SINCE...DURATION OF ACTION /IS/ LONGER THAN 24 HR.

LESS COMMON USAGES...INCL TREATMENT OF DIABETES INSIPIDUS...& MANAGEMENT OF HYPERCALCIURIA IN PATIENTS WHO HAVE RECURRENT URINARY CALCULI COMPOSED OF CALCIUM. /BENZOTHIADIAZIDE DIURETICS/

VET: 0.1 MG/KG OF POLYTHIAZIDE ORALLY HAD ANTIHYPERTENSIVE ACTION AGAINST DEOXYCORTICOSTERONE ACETATE DOCA-INDUCED HYPERTENSION, BUT IT WAS INEFFECTIVE IN ARTERIAL HYPERTENSION INDUCED BY NARROWING OF RENAL ARTERY.

IN A MULTICENTER STUDY CONDUCTED IN 10 EUROPEAN, ASIAN & LATIN-AMERICAN COUNTRIES, COMBINATION TREATMENT OF ALL GRADES OF HYPERTENSION WITH PRAZOSIN & POLYTHIAZIDE WAS EFFECTIVE.

RESULTS FROM THE TREATMENT OF 43 HYPERTENSIVE PATIENTS WITH COMBINATIONS OF THE ABOVE DRUGS ARE PRESENTED.

Indications include edema associated with congestive heart failure, hepatic cirrhosis with ascites, corticosteroid and estrogen therapy, and some forms of renal function impairment including nephrotic syndrome, acute glomerulonephritis, and chronic renal failure. /Included in US product labeling; Thiazide diuretics/

Thiazide diuretics are indicated either alone or as adjunctive therapy in the treatment of hypertension. /Included in US product labeling; Thiazide diuretics/

Thiazide diuretics are used in the treatment of central and nephrogenic diabetes insipidus. /NOT included in US product labeling; Thiazide diuretics/

Thiazide diuretics are also used for prevention of calcium-containing renal stones. /NOT included in US product labeling; Thiazide diuretics/

Pharmacology

Polythiazide is a long acting benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics. Polythiazide is excreted mainly in its unchanged form.

MeSH Pharmacological Classification

ATC Code

C03 - Diuretics

C03A - Low-ceiling diuretics, thiazides

C03AA - Thiazides, plain

C03AA05 - Polythiazide

Mechanism of Action

DOMINANT ACTION OF THIAZIDES IS TO INCR RENAL EXCRETION OF SODIUM & CHLORIDE & ACCOMPANYING VOL OF WATER. THIS EFFECT IS VIRTUALLY INDEPENDENT OF ACID-BASE BALANCE. /BENZOTHIADIAZIDE DIURETICS/

RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUIDS & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. AT THIS STAGE, SODIUM & WATER DEPLETION APPEARS TO PROVIDE ADEQUATE BASIS FOR ANTIHYPERTENSIVE EFFECT... /BENZOTHIADIAZIDE DIURETICS/

GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES... THIS IS PRESUMABLY RESULT OF DIRECT ACTION ON RENAL VASCULATURE. ...THIAZIDES DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM, SINCE ITS REABSORPTION IS UNAFFECTED IN DISTAL NEPHRON WHEREAS THAT OF SODIUM IS BLOCKED. /BENZOTHIADIAZIDE DIURETICS/

BECAUSE HEMODYNAMIC MEASUREMENTS INDICATE THAT PERIPHERAL VASCULAR RESISTANCE IS DECR BY THIAZIDES, DIRECT ACTION OF THESE DRUGS ON ARTERIOLAR SMOOTH MUSCLE HAS BEEN SUGGESTED. /BENZOTHIADIAZIDE DIURETICS/

Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/

Diuretics lower blood pressure initially by reducing plasma and extracellular fluid volume; cardiac output also decreases. Eventually, cardiac output returns to normal. Thiazide diuretics decrease peripheral resistance by a direct peripheral effect on blood vessels. /Thiazide diuretics/

The antidiuretic effect of thiazide diuretics is a result of mild sodium and water depletion leading to increased reabsorption of glomerular filtrate in the proximal renal tubule and reduced delivery of tubular fluid available for excretion. /Thiazide diuretics/

Thiazide diuretics decrease urinary calcium excretion by a direct action on the distal tubule, which may prevent recurrence of calcium-containing renal calculi. /Thiazide diuretics/

KEGG Target based Classification of Drugs

Solute carrier family

SLC12

SLC12A3 (TSC) [HSA:6559] [KO:K14426]

Pictograms

Irritant

Other CAS

Wikipedia

Drug Warnings

...NUMBER OF HYPERSENSITIVITY REACTIONS HAVE BEEN REPORTED /ONE OF SUCH IS/ PANCREATITIS...

...IF PATIENTS DEVELOPS HYPOKALEMIA WHILE TAKING THIAZIDE FOR HYPERTENSION, CLINICIAN SHOULD CONSIDER DECR DOSAGE...RATHER THAN ADDING POTASSIUM SUPPLEMENT. SPECIAL CARE IS NECESSARY TO ENSURE ADEQUATE DIETARY INTAKE OF POTASSIUM BY PATIENTS RECEIVING THIAZIDE & DIGITALIS CONCURRENTLY. /THIAZIDE DIURETICS/

IN PATIENTS, PARTICULARLY THOSE WITH HYPOTENSIVE DISEASE & DECR RENAL RESERVE, MANIFESTATIONS OF RENAL INSUFFICIENCY MAY BE AGGRAVATED AFTER INTENSIVE OR PROLONGED COURSES OF THIAZIDES THAT LEAD TO EXCESSIVE DEPLETION OF FLUID & ELECTROLYTE. /BENZOTHIADIAZIDE DIURETICS/

For more Drug Warnings (Complete) data for POLYTHIAZIDE (15 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Pharmaceuticals

Methods of Manufacturing

MCMANUS, US PATENT 3,009,911 (1961 TO PFIZER).

5-Chloroaniline-2,4-disulfonamide + 2,2,2-trifluoroethanol + mercaptoacetaldehyde (sulfide formation/carbonyl condensation/methylation).

Analytic Laboratory Methods

AOAC Method 974.41. Polythiazide in Drugs. Spectrophotometric Method.

HPLC CHROMATOGRAPHIC ANALYSIS OF POLYTHIAZIDE IN PHARMACEUTICAL TABLET FORMULATIONS.

HPLC DETERMINATION OF POLYTHIAZIDE IN PHARMACEUTICAL DOSAGE FORMS.

For more Analytic Laboratory Methods (Complete) data for POLYTHIAZIDE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

ELECTRON-CAPTURE GAS CHROMATOGRAPHIC PROCEDURE FOR MEASURING PLASMA CONCN OF POLYTHIAZIDE DESCRIBED. SENSITIVITY DOWN TO 0.2 NG/ML WAS ACHIEVED.

HPLC DETERMINATION OF POLYTHIAZIDE IN HUMAN PLASMA.

A ASSAY WAS DEVELOPED FOR BENZTHIAZIDE IN PLASMA, URINE, & FECES, USING HIGH PERFORMANCE LIQ CHROMATOGRAPHY. A REVERSE-PHASE COLUMN WAS EMPLOYED USING POLYTHIAZIDE AS AN INTERNAL STD.

Storage Conditions

Interactions

USE OF ENTERIC-COATED COMBINATIONS OF POTASSIUM CHLORIDE & THIAZIDE HAS BEEN ASSOC WITH HIGH INCIDENCE OF ULCERATION OF DISTAL JEJUNUM OR ILEUM. /THIAZIDE DIURETICS/

THE CONCURRENT ADMIN OF THIAZIDE DIURETICS & MONOAMINE OXIDASE INHIBITORS MAY RESULT IN HYPOTENSION. /THIAZIDE DIURETICS/

MANY DIABETIC PATIENTS REGULATED BY CHLORPROPAMIDE OR OTHER SULFONYLUREAS EXHIBIT IMPAIRED DIABETIC CONTROL WHEN ANY THIAZIDE DIURETIC IS ADDED TO THE DRUG REGIMEN. THIS EFFECT IS USUALLY, BUT NOT ALWAYS, REVERSIBLE... /THIAZIDE DIURETICS/

For more Interactions (Complete) data for POLYTHIAZIDE (22 total), please visit the HSDB record page.

Stability Shelf Life

COMMERCIALLY AVAIL TABLETS HAVE EXPIRATION DATE OF 5 YR FOLLOWING DATE OF MFR, WHEN STORED IN LIGHT RESISTANT CONTAINERS

Dates

[Variations in diuresis and in the electrolytes in the blood and urine following treatment with polythiazide]

E ROTTINI, P CALANDRA, G MARRI, F PUGLIESEPMID: 14494479 DOI:

Abstract

Familial hypomagnesemia--hypercalciuria and pseudotumor cerebri

A Gregoric, K Bracic, N Marcun-VardaPMID: 15503623 DOI:

Abstract

Approximately 30 patients with familial hypomagnesemia-hypercalciuria have been reported. We describe an 8-year-old girl with cardinal findings of familial hypomagnesemia-hypercalciuria (hypomagnesemia, hypermagnesiuria, hypercalciuria, renal insufficiency, hyperuricemia, elevated serum parathormone, hyposthenuria and nephrocalcinosis), who received combination therapy consisting of magnesium salts, thiazide diuretic and potassium supplementation. At the 4-year follow-up investigation under this treatment, the patient was found to have cerebral pseudotumor (increased intracranial pressure with normal or small ventricles on neuroimaging, no evidence of an intracranial mass and normal cerebrospinal fluid composition) with papilledema and visual field defects. Thiazide therapy was terminated and the cerebral pseudotumor disappeared. The authors hypothesize that cerebral pseudotumor in this patient was related to severe hypocalcemia, as a consequence of profound hypomagnesemia induced by protracted thiazide treatment. To our knowledge, this is the first report of a child with familial hypomagnesemia-hypercalciuria who developed pseudotumor cerebri after thiazide therapy.[Clinical research with a new diuretic and hypotensive agent active by the oral route: polythiazide]

G PRATESIPMID: 14488519 DOI:

Abstract

The diuretic effect of polythiazide in cirrhosis of the liver

R M MYERSONPMID: 14477728 DOI:

Abstract

[Clinical and laboratory observations on a new oral diuretic: polythiazide]

G MININNI, C CONTIPMID: 14474325 DOI:

Abstract

Polythiazide in hypertension

M S KLAPPER, L RICHARDPMID: 14456638 DOI: 10.1097/00007611-196203000-00018

Abstract

[USE OF RENESE IN THE TREATMENT OF EDEMA IN PREGNANCY]

J WOYTON, K JACYSZYNPMID: 14332815 DOI:

Abstract

[EVALUATION OF THE CLINICAL AND CHEMICAL EFFECT OF INTRAMUSCULAR POLYTHIAZIDE (RENESE)]

A GOLA, T NORSKI, K GABRYSPMID: 14323259 DOI:

Abstract

TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database

Lirong Wang, Chao Ma, Peter Wipf, Haibin Liu, Weiwei Su, Xiang-Qun XiePMID: 23292636 DOI: 10.1208/s12248-012-9449-z

Abstract

Target identification of the known bioactive compounds and novel synthetic analogs is a very important research field in medicinal chemistry, biochemistry, and pharmacology. It is also a challenging and costly step towards chemical biology and phenotypic screening. In silico identification of potential biological targets for chemical compounds offers an alternative avenue for the exploration of ligand-target interactions and biochemical mechanisms, as well as for investigation of drug repurposing. Computational target fishing mines biologically annotated chemical databases and then maps compound structures into chemogenomical space in order to predict the biological targets. We summarize the recent advances and applications in computational target fishing, such as chemical similarity searching, data mining/machine learning, panel docking, and the bioactivity spectral analysis for target identification. We then described in detail a new web-based target prediction tool, TargetHunter (http://www.cbligand.org/TargetHunter). This web portal implements a novel in silico target prediction algorithm, the Targets Associated with its MOst SImilar Counterparts, by exploring the largest chemogenomical databases, ChEMBL. Prediction accuracy reached 91.1% from the top 3 guesses on a subset of high-potency compounds from the ChEMBL database, which outperformed a published algorithm, multiple-category models. TargetHunter also features an embedded geography tool, BioassayGeoMap, developed to allow the user easily to search for potential collaborators that can experimentally validate the predicted biological target(s) or off target(s). TargetHunter therefore provides a promising alternative to bridge the knowledge gap between biology and chemistry, and significantly boost the productivity of chemogenomics researchers for in silico drug design and discovery.[EVALUATION OF A NEW DIURETIC IN HYPERTENSIVE PREGNANCIES]

H BRIONES, H MELO, B SALAZARPMID: 14322695 DOI:

Abstract

Explore Compound Types